molecular formula C16H13Br2N3O6 B11534750 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide

2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11534750
M. Wt: 503.1 g/mol
InChI Key: RWYNNYYLVINKKE-FBCYGCLPSA-N
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Description

  • This compound is a complex organic molecule with a unique structure. Let’s break it down:
    • The core structure consists of an acetohydrazide moiety (a hydrazine derivative with a carbonyl group).
    • Attached to this core are two aromatic rings:
      • One ring contains a 2,4-dibromo-6-methoxyphenoxy group.
      • The other ring features an (E)-(4-hydroxy-3-nitrophenyl)methylidene group.
  • Overall, this compound combines elements from different chemical families, making it intriguing for further study.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers may explore various strategies to synthesize it.
    • Industrial production methods likely involve multi-step processes, including bromination, methoxylation, and condensation reactions.
  • Chemical Reactions Analysis

      Reactivity: Due to its diverse functional groups, this compound can participate in several types of reactions

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Assess its pharmacological properties (e.g., antimicrobial, anticancer).

      Industry: Evaluate its use in materials science (e.g., polymers, coatings).

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds may include other acetohydrazides, nitrophenyl derivatives, and brominated phenols.
    • Highlighting its uniqueness:
      • The combination of bromine, methoxy, and nitro groups in one molecule is relatively rare.
      • Its dual aromatic rings contribute to its distinctiveness.

    Properties

    Molecular Formula

    C16H13Br2N3O6

    Molecular Weight

    503.1 g/mol

    IUPAC Name

    2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]acetamide

    InChI

    InChI=1S/C16H13Br2N3O6/c1-26-14-6-10(17)5-11(18)16(14)27-8-15(23)20-19-7-9-2-3-13(22)12(4-9)21(24)25/h2-7,22H,8H2,1H3,(H,20,23)/b19-7+

    InChI Key

    RWYNNYYLVINKKE-FBCYGCLPSA-N

    Isomeric SMILES

    COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-]

    Canonical SMILES

    COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-]

    Origin of Product

    United States

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